Sulfanilamide Exhibits >400-Fold Lower Antibacterial Potency Than Sulfathiazole Against Escherichia coli, Establishing Its Role as a Baseline Control
In a direct head-to-head comparison, sulfanilamide demonstrates markedly lower antibacterial activity against Escherichia coli compared to the heterocyclic sulfonamide sulfathiazole. The data from an early quantitative study establishes sulfanilamide as a low-potency baseline control, essential for assays where a high concentration of a weakly active sulfonamide is required to assess resistance mechanisms or potentiation effects. Specifically, to achieve equivalent bacteriostatic effect, 1 mg of sulfathiazole can accomplish as much as 430 mg of sulfanilamide [1]. This extreme disparity in potency is further reflected in vitro, where sulfathiazole is 64 times more active than sulfanilamide based on minimal inhibitory concentrations [2].
| Evidence Dimension | Relative Antibacterial Potency |
|---|---|
| Target Compound Data | 1 mg (relative potency = 1) |
| Comparator Or Baseline | Sulfathiazole: 1 mg (relative potency = 430) |
| Quantified Difference | Sulfathiazole is 430 times more potent on a mass-equivalent basis |
| Conditions | In vitro bacteriostasis against Escherichia coli |
Why This Matters
This quantification justifies the selection of sulfanilamide as a low-activity comparator or a precursor for derivatization, rather than as a potent antibacterial agent for primary screening.
- [1] Spink, W. W. (1942). Sodium Salts of the Sulfonamide Compounds: A Study with Special Reference to Their Local Use in Wounds. Archives of Surgery, 45(5), 809-822. View Source
- [2] Schmidt, L. H., & Sesler, C. L. (1943). Quantitative Comparisons of the Activity of Sulfanilamide, Sulfapyridine, Sulfathiazole and Sulfadiazine Against Escherichia Coli in Vivo and in Vitro. Journal of Pharmacology and Experimental Therapeutics, 77(4), 309-316. View Source
